4-(2-Thiazolylazo)resorcinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298197. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

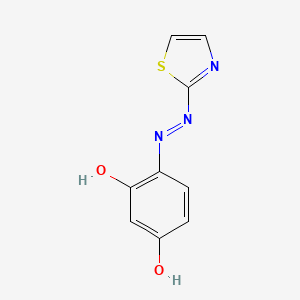

4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-6-1-2-7(8(14)5-6)11-12-9-10-3-4-15-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNIKUXMZFPPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)N=NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902377, DTXSID701307456 | |

| Record name | NoName_1619 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2′-Thiazolylazo)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246-46-0, 96627-60-0 | |

| Record name | 4-(2′-Thiazolylazo)resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2246-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Thiazolylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002246460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2246-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2′-Thiazolylazo)resorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiazol-2-ylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Thiazol-2-yldiazenyl)benzene-1,3-diol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6NV2GYM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Thiazolylazo)resorcinol (TAR)

CAS Number: 2246-46-0

This technical guide provides a comprehensive overview of 4-(2-Thiazolylazo)resorcinol (TAR), a versatile organic compound widely utilized in analytical chemistry and various research fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.

Core Chemical and Physical Properties

This compound, commonly known as TAR, is a diazo compound recognized for its ability to form stable, colored complexes with a variety of metal ions.[1] This property makes it an invaluable reagent in spectrophotometric analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2246-46-0 | [2][3] |

| Molecular Formula | C₉H₇N₃O₂S | [2] |

| Molecular Weight | 221.24 g/mol | [2] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Melting Point | 211 °C (decomposes) | [2] |

| Purity | ≥ 99% (HPLC) | |

| pKa (Predicted) | 7.99 ± 0.35 | [2] |

| Solubility | Almost transparent in 50% hot ethanol. | [2][4] |

| Storage | Store in a cool, dry place. | |

| Synonyms | TAR, 4-(thiazol-2-ylazo)resorcinol | [3][5] |

Synthesis and Purification

The synthesis of TAR is typically achieved through a two-step process involving the diazotization of 2-aminothiazole (B372263) followed by an azo coupling reaction with resorcinol (B1680541).

Caption: General synthesis pathway for this compound (TAR).

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for diazotization and azo coupling reactions.[6]

Materials:

-

2-Aminothiazole

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Resorcinol

-

Sodium hydroxide (B78521) (NaOH)

-

Acetic acid

-

Ice

-

Ethanol

Procedure:

Part 1: Preparation of Thiazole-2-diazonium Salt

-

Prepare nitrosylsulfuric acid by carefully adding sodium nitrite (0.01 mol) to concentrated sulfuric acid (0.12 mol) at a temperature maintained below 30°C.

-

Gently heat the mixture to 60-65°C for approximately 30 minutes until the sodium nitrite is completely dissolved.

-

Cool the resulting solution to 5°C and add acetic acid.

-

Further, cool the mixture to -5°C in an ice-salt bath.

-

Slowly add 2-aminothiazole (0.01 mol) to the cold nitrosylsulfuric acid solution over 30 minutes, ensuring the temperature does not rise above 0°C.

-

Stir the reaction mixture at this low temperature for at least 2 hours to ensure complete diazotization.

Part 2: Azo Coupling with Resorcinol

-

In a separate beaker, dissolve resorcinol (0.01 mol) in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the freshly prepared thiazole-2-diazonium salt solution to the cold resorcinol solution with vigorous stirring.

-

Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the dropwise addition of a sodium hydroxide solution as needed.

-

Continue stirring the mixture at a low temperature for several hours. The formation of a colored precipitate indicates the product, TAR.

Part 3: Isolation and Purification

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

A common purification method involves dissolving the product in a dilute aqueous alkali, extracting with diethyl ether to remove non-acidic impurities, and then re-precipitating TAR by the addition of dilute hydrochloric acid.[2]

Applications in Research and Drug Development

TAR is a versatile compound with numerous applications, primarily centered around its excellent chelating properties.

Spectrophotometric Determination of Metal Ions

TAR is widely used as a chromogenic reagent for the quantitative determination of a wide range of metal ions.[3] The formation of a metal-TAR complex results in a significant and specific color change, which can be measured using a spectrophotometer. This method is valued for its sensitivity, simplicity, and cost-effectiveness.

Table 2: Metal Ions Detected by this compound

| Metal Ion | pH for Complex Formation | Reference(s) |

| Cu(II) | 3-4 | [2] |

| Co(II) | 7 | [2] |

| Ni(II) | 7 | [2] |

| Zn(II) | 8.4 | [2] |

| Cd(II) | 8.4 | [2] |

Experimental Protocol: Spectrophotometric Determination of Chromium(III)

The following is a summarized protocol for the determination of Cr(III) in steel samples, demonstrating a typical application of TAR.

Materials:

-

This compound (TAR) solution (e.g., 4.51 x 10⁻⁴ mol L⁻¹ in ethanol)

-

Buffer solution (pH 5.7, sodium acetate/acetic acid)

-

N-cetyl-N,N,N-trimethylammonium bromide (CTAB) solution (0.025 mol L⁻¹)

-

Complexing solution (EDTA and sodium citrate (B86180) in water)

-

Standard Chromium(III) solution

-

Microwave oven

Procedure:

-

To an appropriate volume of the sample solution containing Cr(III), add the buffer solution to adjust the pH to 5.7.

-

Add the TAR solution and the CTAB solution. CTAB acts as a surfactant to increase the sensitivity and solubility of the complex.

-

Add the complexing solution (EDTA and citrate) to mask potential interfering ions.

-

Irradiate the mixture in a microwave oven for a short period (e.g., 5 minutes) to accelerate the complex formation.

-

After cooling to room temperature, dilute the solution to a known volume with deionized water.

-

Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank.

-

Quantify the concentration of Cr(III) by comparing the absorbance to a calibration curve prepared from standard solutions.

Caption: Workflow for the spectrophotometric determination of metal ions using TAR.

Chelating Resins for Metal Ion Separation

TAR can be incorporated as a functional group into polymer resins to create chelating materials.[7][8][9] These resins are highly effective for the preconcentration and separation of trace metal ions from various matrices, including environmental water samples. The resin selectively binds to specific metal ions, which can then be eluted and quantified.

Experimental Protocol: Synthesis of a Phenol-Formaldehyde-TAR Chelating Resin

This protocol outlines the synthesis of a chelating resin with TAR as the functional group.[7][8]

Materials:

-

Formaldehyde (B43269) (37%)

-

Sodium hydroxide (NaOH)

-

This compound (TAR)

Procedure:

-

In a reaction vessel, mix phenol and formaldehyde in a specific molar ratio.

-

Add a sodium hydroxide solution as a catalyst.

-

Heat the mixture under reflux for a set period to initiate polymerization, forming a phenol-formaldehyde resin.

-

In a separate step, prepare a solution of TAR.

-

Incorporate the TAR into the resin matrix. This can be done by adding the TAR solution during the polymerization process or by a post-functionalization step where the pre-formed resin is reacted with TAR.

-

The resulting mixture is cured at an elevated temperature to complete the polymerization and cross-linking, forming a solid, insoluble resin.

-

The synthesized resin is then ground and sieved to obtain particles of a desired size.

-

The resin is thoroughly washed with acidic and basic solutions, followed by deionized water, to remove any unreacted monomers and impurities.

Biological and Pharmaceutical Applications

While TAR is predominantly used in analytical chemistry, there are some reports of its biological applications. It has been mentioned in the context of treating psoriasis, although the mechanism of action is not well-documented in the available literature.[2] Additionally, TAR is used in biological research for studying enzyme activities and interactions, likely due to its ability to chelate metal cofactors.[1]

It is important to note that while TAR itself has limited direct research in signaling pathways, its core structure, resorcinol, has been shown to influence cellular signaling. For instance, resorcinol can suppress the cAMP signaling pathway and activate p38 MAPK signaling in melanoma cells. This suggests that derivatives like TAR could potentially possess uninvestigated biological activities.

Concluding Remarks

This compound is a robust and versatile chemical tool with a well-established role in the analytical sciences. Its straightforward synthesis, coupled with its strong and selective chelating properties, ensures its continued relevance in the spectrophotometric determination of trace metals. The development of TAR-functionalized resins further extends its utility into the realm of separation and preconcentration. While its direct applications in drug development and molecular biology are less explored, the known biological activity of its parent compound, resorcinol, suggests that TAR may hold untapped potential in these areas. This guide provides a foundational understanding for researchers looking to employ TAR in their work, from its fundamental properties and synthesis to its practical and diverse applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 2246-46-0 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. alfa-industry.com [alfa-industry.com]

- 5. TAR | 2246-46-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CN102051062A - Method for synthesizing resorcinol yellow - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Illuminating the Molecular Architecture of 4-(2-Thiazolylazo)resorcinol (TAR): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 4-(2-Thiazolylazo)resorcinol (TAR), a significant chromogenic agent in analytical chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the spectroscopic and structural characterization of TAR, underpinned by experimental protocols and theoretical modeling.

Introduction

This compound (TAR), with the chemical formula C₉H₇N₃O₂S and a molecular weight of 221.24 g/mol , is a versatile heterocyclic azo dye.[1] It is widely employed as a metal indicator and a spectrophotometric reagent for the determination of various transition metal ions.[1][2] The efficacy of TAR in these applications is intrinsically linked to its molecular structure, particularly its ability to act as a tridentate ligand through the nitrogen atoms of the thiazole (B1198619) and azo groups, and the oxygen of a hydroxyl group on the resorcinol (B1680541) ring.[3][4] A critical aspect of TAR's structure is its existence in tautomeric forms, primarily an enol-imino and a keto-enamine form, the equilibrium of which is influenced by the solvent environment.

Molecular Structure and Tautomerism

The structure of this compound is characterized by a thiazole ring linked to a resorcinol moiety via an azo bridge. The presence of hydroxyl groups on the resorcinol ring in positions ortho and para to the azo group allows for the existence of keto-enol tautomerism.

dot

Caption: Tautomeric equilibrium between the enol-imino and keto-enamine forms of TAR.

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the structural parameters and energetic stability of these tautomers. In the gas phase, the enol form is generally found to be more stable, while in the presence of a solvent, the equilibrium can shift towards the keto tautomer, particularly in more polar solvents.

Spectroscopic Characterization

The elucidation of TAR's structure relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Data (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-CH | 7.0 - 8.0 | 110.0 - 150.0 |

| Thiazole-C-S | - | 160.0 - 170.0 |

| Resorcinol-CH | 6.0 - 7.5 | 100.0 - 130.0 |

| Resorcinol-C-OH | - | 150.0 - 165.0 |

| Resorcinol-C-N | - | 140.0 - 150.0 |

Note: This table is illustrative and based on general chemical shift ranges. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in the TAR molecule. The spectra of TAR and its metal complexes have been used to confirm the coordination sites.

Table 2: Key IR Absorption Bands for TAR

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3400 | O-H stretching (hydroxyl groups) | [3][4] |

| ~1600 | C=N stretching (thiazole ring) | [4] |

| ~1400-1500 | N=N stretching (azo group) | [4] |

| ~1200 | C-O stretching (phenolic) |[3][4] |

The involvement of the resorcinol OH, azo N, and thiazole N in metal coordination is confirmed by shifts in these characteristic bands upon complexation.[3][4]

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of TAR is sensitive to the solvent environment and pH, which is a reflection of the tautomeric equilibrium.

Table 3: UV-Vis Absorption Maxima (λ_max) of TAR in Different Solvents

| Solvent | λ_max (nm) | Transition | Reference |

|---|---|---|---|

| Not Specified | 263, 412 (shoulder), 443 | π-π* and n-π* | [4] |

| Not Specified | 223, 267, 387 | π-π* (C=N), n-π* (N=N) |[4] |

The bands in the UV region are generally attributed to π-π* transitions within the aromatic rings, while the visible region absorption is associated with n-π* transitions of the azo group.[4]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of TAR involves the diazotization of 2-aminothiazole (B372263) followed by coupling with resorcinol.

Workflow for the Synthesis of TAR dot

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Diazotization: 2-Aminothiazole is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Azo Coupling: Resorcinol is dissolved in an aqueous alkaline solution (e.g., NaOH) and cooled to 0-5 °C. The freshly prepared, cold diazonium salt solution is then added slowly to the resorcinol solution with vigorous stirring. The pH of the reaction mixture is maintained in the alkaline range.

-

Work-up and Purification: After the addition is complete, the mixture is stirred for some time in the cold. The resulting product is then precipitated by acidification (e.g., with acetic acid or dilute HCl). The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer using quartz cuvettes. Solutions of TAR are prepared in various solvents of spectroscopic grade.

Conclusion

The structural elucidation of this compound reveals a molecule with a rich chemical character, defined by its key functional groups and the existence of tautomeric forms. Spectroscopic methods provide the foundational data for confirming its molecular structure and understanding its electronic properties. This technical guide serves as a foundational resource for researchers working with TAR, providing essential information for its synthesis, characterization, and application in various scientific domains. Further research to obtain a definitive single-crystal X-ray structure of the free ligand would be invaluable in providing precise bond lengths and angles, thereby complementing the existing spectroscopic and theoretical data.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Thiazolylazo)resorcinol (TAR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Thiazolylazo)resorcinol, commonly known as TAR, is a versatile azo dye and a prominent chelating agent. Its ability to form stable, colored complexes with a variety of metal ions has led to its widespread use in analytical chemistry for the spectrophotometric determination of trace metals.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of TAR, detailing the underlying chemical reactions, experimental protocols, and relevant quantitative data. The synthesis is primarily a two-step process involving the diazotization of 2-aminothiazole (B372263) followed by an azo coupling reaction with resorcinol (B1680541). This document is intended to serve as a practical resource for researchers and professionals engaged in the fields of chemical synthesis, analytical chemistry, and materials science.

Introduction

This compound (TAR) is a heterocyclic azo dye characterized by a thiazole (B1198619) ring linked to a resorcinol moiety through an azo group. This molecular structure imparts upon TAR its well-known chromophoric and chelating properties.[4][5] The lone pair of electrons on the nitrogen and sulfur atoms of the thiazole ring, in conjunction with the hydroxyl groups of the resorcinol, allows for the formation of stable coordination complexes with various metal ions.[4] This property is the basis for its application as a metal indicator and a reagent in spectrophotometric analysis.[2][3] The synthesis of TAR is a classic example of diazo coupling, a fundamental reaction in dye chemistry.

Synthesis Pathway

The synthesis of this compound proceeds via a two-step pathway:

-

Diazotization of 2-Aminothiazole: 2-Aminothiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C). This reaction converts the primary amino group of 2-aminothiazole into a highly reactive diazonium salt.

-

Azo Coupling with Resorcinol: The resulting diazonium salt is then coupled with resorcinol in a basic or slightly acidic medium. Resorcinol, being an electron-rich aromatic compound, undergoes electrophilic substitution at the position para to one of the hydroxyl groups, leading to the formation of the azo linkage and yielding this compound.

The overall reaction is depicted in the workflow diagram below.

References

An In-depth Technical Guide to 4-(2-Thiazolylazo)resorcinol (TAR) for Researchers and Drug Development Professionals

An Introduction to a Versatile Chromogenic Agent

4-(2-Thiazolylazo)resorcinol, a heterocyclic azo dye commonly known by its acronym TAR, is a prominent chromogenic agent in the field of analytical chemistry.[1] Its utility is primarily centered on the spectrophotometric determination of a wide array of metal ions, a critical process in environmental monitoring, pharmaceutical analysis, and various research applications. This technical guide provides a comprehensive overview of TAR, including its synonyms, physicochemical properties, a detailed synthesis protocol, and its application in the quantitative analysis of metal ions.

Nomenclature and Identification

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various names and identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | 4-[(2-thiazolyl)diazenyl]benzene-1,3-diol |

| Common Name | This compound |

| Acronym | TAR |

| CAS Number | 2246-46-0 |

| Molecular Formula | C₉H₇N₃O₂S |

Synonyms:

-

4-(2-Thiazolylazo)-1,3-benzenediol

-

2-(2,4-Dihydroxyphenylazo)thiazole

-

TAR

Physicochemical Characteristics

The analytical performance of TAR is intrinsically linked to its physicochemical properties. Understanding these characteristics is crucial for method development and optimization.

| Property | Value | Conditions |

| Molar Mass | 221.24 g/mol | |

| Appearance | Orange-brown to reddish-brown crystalline powder | |

| Melting Point | 211-213 °C (decomposes) | |

| pKa₁ (para-hydroxyl) | ~6.2 | Aqueous solution |

| pKa₂ (ortho-hydroxyl) | ~9.5 | Aqueous solution |

| λmax of H₂L (neutral) | ~410 nm | Aqueous solution, pH < 6 |

| λmax of HL⁻ (mono-anionic) | ~460 nm | Aqueous solution, pH 7-9 |

| λmax of L²⁻ (di-anionic) | ~500 nm | Aqueous solution, pH > 10 |

| Molar Absorptivity (ε) of Metal Complexes | 1.0 x 10⁴ to 4.0 x 10⁴ L mol⁻¹ cm⁻¹ | Varies with metal ion and conditions |

Tautomeric Forms of TAR

This compound can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms is influenced by the solvent and the pH of the solution. In acidic and neutral solutions, the hydrazone form is generally predominant.

Caption: Tautomeric equilibrium of this compound.

Stability of TAR-Metal Complexes

The formation of stable, colored complexes with metal ions is the cornerstone of TAR's analytical utility. The stability of these complexes is quantified by the stability constant (logK). The table below presents the stability constants for various divalent metal ions with TAR in a 50% v/v dioxane-water mixture, as determined by potentiometric titration. It is important to note that these values may differ in purely aqueous solutions.

| Metal Ion | logK₁ | logK₂ |

| Cu(II) | 10.8 | 9.2 |

| Ni(II) | 9.8 | 8.3 |

| Co(II) | 9.1 | 7.8 |

| Zn(II) | 8.5 | 7.5 |

| Mn(II) | 7.2 | 6.1 |

Data from potentiometric determination in 50% v/v dioxane-water.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of TAR is typically achieved through a diazotization reaction of 2-aminothiazole (B372263) followed by a coupling reaction with resorcinol (B1680541).

Materials:

-

2-Aminothiazole

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Resorcinol

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

-

Diazotization of 2-Aminothiazole:

-

Dissolve a specific molar equivalent of 2-aminothiazole in dilute hydrochloric acid, cooling the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-aminothiazole solution while maintaining the temperature between 0-5 °C and stirring continuously. The slow addition is crucial to control the exothermic reaction.

-

Continue stirring for approximately 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve an equimolar amount of resorcinol in a dilute aqueous solution of sodium hydroxide, and cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold resorcinol solution with vigorous stirring. A colored precipitate of TAR will begin to form.

-

Maintain the temperature below 5 °C throughout the addition process.

-

After complete addition, continue to stir the reaction mixture in the ice bath for another 1-2 hours to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Filter the resulting solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.

-

Dry the purified crystals in a vacuum oven at a moderate temperature.

-

References

4-(2-Thiazolylazo)resorcinol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Thiazolylazo)resorcinol (TAR) is a versatile azo dye and chelating agent with significant applications in analytical chemistry, particularly in the spectrophotometric determination of trace metals.[1] Its utility is fundamentally linked to its stability. This document provides a comprehensive overview of the known stability profile of TAR and outlines the recommended conditions for its storage to ensure its integrity and performance in research and development settings. While specific quantitative degradation kinetics are not extensively published, this guide synthesizes information from material safety data sheets, supplier recommendations, and related chemical principles to provide a robust framework for handling and storing this compound.

Chemical Properties

A foundational understanding of the chemical properties of this compound is essential for comprehending its stability.

| Property | Value | Reference |

| Synonyms | TAR | [2] |

| CAS Number | 2246-46-0 | [2] |

| Molecular Formula | C₉H₇N₃O₂S | [2] |

| Molecular Weight | 221.23 g/mol | [2] |

| Appearance | Pale yellow to brown powder | [2] |

| Melting Point | 209 °C (decomposes) | [2] |

| Purity | ≥99% (HPLC) | [2] |

Stability Profile

This compound is generally considered stable under standard laboratory conditions.[3][4] However, its stability is influenced by several external factors that can lead to degradation.

Factors Influencing Stability

The primary factors that can compromise the integrity of TAR are exposure to light, heat, and strong oxidizing agents.[5] The azo group and the resorcinol (B1680541) moiety are the most reactive sites in the molecule.

Caption: Factors contributing to the degradation of this compound.

Incompatibilities

To prevent degradation and ensure safety, TAR should not be stored with or exposed to strong oxidizing agents.[5]

Recommended Storage Conditions

Proper storage is critical for maintaining the shelf-life and efficacy of this compound. The following conditions are recommended based on supplier data sheets.

| Parameter | Recommendation | Rationale | References |

| Temperature | Store in a cool place, with specific recommendations ranging from 2-8°C to <15°C. | To minimize thermal degradation. | [2] |

| Light | Store in a dark place or a light-resistant container. | To prevent photodegradation. | [3][5] |

| Atmosphere | Keep container tightly closed and store in a dry environment. Some sources recommend storing protected from air. | To prevent oxidation and hydrolysis from atmospheric moisture. | [3][4][5][6] |

| Location | Store in a well-ventilated area away from incompatible materials. | To ensure safety and prevent cross-contamination. | [6] |

Experimental Protocols for Stability Assessment

Workflow for Isothermal Stability Study

This experiment aims to determine the effect of temperature on the stability of TAR over time.

Caption: Workflow for assessing the thermal stability of this compound.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Aliquoting: Distribute the stock solution into multiple amber vials to protect from light.

-

Storage: Place the vials in temperature-controlled chambers at various temperatures (e.g., refrigerated at 2-8°C, room temperature at 20-25°C, and accelerated conditions at 40°C).

-

Sampling: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), remove a vial from each temperature condition for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be optimized to separate the parent compound from any potential degradation products. A UV detector set at the λmax of TAR should be used for quantification.

-

Data Evaluation: Plot the concentration of TAR as a function of time for each temperature. Calculate the degradation rate constant and the shelf-life.

Workflow for Photostability Study

This experiment evaluates the impact of light exposure on the stability of TAR.

Caption: Workflow for assessing the photostability of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of TAR as described for the isothermal study. Additionally, place a thin layer of solid TAR powder in a transparent container.

-

Exposure: Place the samples in a photostability chamber and expose them to a light source that mimics the UV and visible spectrum of sunlight (e.g., a Xenon lamp).

-

Control Samples: Wrap identical samples in aluminum foil to serve as dark controls and place them in the same chamber to ensure identical temperature conditions.

-

Analysis: After a defined period of illumination, analyze both the exposed and control samples by HPLC-UV.

-

Evaluation: Compare the chromatograms of the exposed and control samples to identify any degradation products formed due to light exposure. Quantify the loss of the parent compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The key to maintaining its integrity is to protect it from light, elevated temperatures, and strong oxidizing agents. For optimal shelf-life, it is recommended to store TAR in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Adherence to these storage and handling guidelines will ensure the reliability and reproducibility of experimental results obtained using this important analytical reagent.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 4-(2-Thiazolylazo)resorcinol Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Thiazolylazo)resorcinol (TAR) is a versatile azo dye utilized as a metal indicator and spectrophotometric reagent.[1] Its powdered form necessitates stringent safety and handling protocols to mitigate potential risks to laboratory personnel. This in-depth technical guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency protocols associated with TAR powder. While specific quantitative toxicological data for TAR is limited, this guide draws upon available Safety Data Sheets (SDS) and established best practices for handling analogous chemical compounds, particularly azo dyes.

Hazard Identification and Classification

TAR is classified as an irritant.[1] Direct contact with the powder or its solutions can cause irritation to the skin, eyes, and respiratory system.[1]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

Note: While H335 is not explicitly listed in all retrieved SDS, it is a common classification for powdered irritants and should be considered a potential hazard.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₉H₇N₃O₂S[3] |

| Molecular Weight | 221.24 g/mol [4] |

| Appearance | Orange to reddish-brown powder[1] |

| Melting Point | 211 °C (decomposes) |

| Solubility | Information not readily available |

| Stability | Stable under recommended storage conditions. |

Toxicological Information

Specific quantitative toxicological data for this compound, such as LD50 values, are not available in the reviewed literature and safety data sheets.[3] However, the primary hazards are well-documented as irritation.

| Exposure Route | Symptoms and Effects |

| Inhalation | May cause respiratory tract irritation, coughing, and shortness of breath.[1] |

| Skin Contact | Causes skin irritation, redness, and itching.[1] |

| Eye Contact | Causes serious eye irritation, redness, and pain.[1] |

| Ingestion | May be harmful if swallowed. (Specific data not available) |

| Chronic Exposure | No data available on the long-term effects of exposure. |

| Carcinogenicity | Not classified as a carcinogen. |

| Mutagenicity | No data available. |

| Teratogenicity | No data available. |

Experimental Protocols for Safe Handling

Adherence to the following protocols is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| PPE | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] |

| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) when handling the powder outside of a ventilated enclosure. |

| Skin and Body Protection | Laboratory coat.[1] |

Engineering Controls

| Control | Specification |

| Ventilation | Work with TAR powder in a well-ventilated area. A chemical fume hood or a powder containment hood is highly recommended for weighing and transferring operations. |

| Eye Wash Station | An accessible and functioning eye wash station should be in the immediate vicinity of the work area. |

| Safety Shower | A safety shower should be readily accessible. |

Weighing and Handling Protocol

-

Preparation:

-

Designate a specific area for handling TAR powder.

-

Ensure the work surface is clean and free of clutter.

-

Don all required PPE before handling the chemical.

-

-

Weighing:

-

Perform all weighing operations within a chemical fume hood or a powder containment hood to minimize dust inhalation.

-

Use a tared weigh boat or paper.

-

Handle the container of TAR powder carefully to avoid generating dust.

-

Slowly transfer the desired amount of powder to the weigh boat.

-

-

Dissolving:

-

If preparing a solution, add the powder slowly to the solvent while stirring to prevent splashing.

-

-

Cleanup:

-

Carefully clean the spatula and weighing area with a damp cloth or towel to collect any residual powder.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Post-Handling:

-

Wash hands thoroughly with soap and water after handling is complete.

-

Remove and properly store or dispose of PPE.

-

Spill Cleanup Protocol

In the event of a spill, follow these steps:

-

Evacuate:

-

If the spill is large or in a poorly ventilated area, evacuate the immediate area.

-

-

Secure the Area:

-

Restrict access to the spill area.

-

-

Assess the Spill:

-

Evaluate the extent of the spill and ensure you have the appropriate PPE and cleanup materials. Do not attempt to clean a large spill without proper training and equipment.

-

-

Don PPE:

-

Wear a particulate respirator, chemical-resistant gloves, safety goggles, and a lab coat.

-

-

Containment and Cleanup:

-

For small spills, gently cover the powder with a damp paper towel to avoid raising dust.

-

Carefully scoop the material into a labeled hazardous waste container.

-

Clean the spill area with soap and water.

-

For larger spills, use an absorbent material to contain the powder and then carefully transfer it to a hazardous waste container.

-

-

Decontamination:

-

Wipe down all contaminated surfaces with soap and water.

-

-

Waste Disposal:

-

Dispose of all cleanup materials, including contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations.

-

Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.[1]

-

Store away from heat and direct sunlight.[1]

Disposal

-

Dispose of unused TAR powder and any contaminated materials as hazardous waste.

-

Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Measures

| Exposure | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Visualizations

Caption: Workflow for the safe handling of this compound powder.

References

A Technical Guide to the Principle of Metal Detection Using 4-(2-thiazolylazo)resorcinol (TAR) Reagent

Abstract: This technical guide provides an in-depth exploration of the principles and methodologies underlying the use of 4-(2-thiazolylazo)resorcinol (TAR) as a chromogenic chelating agent for the detection and quantification of metal ions. TAR is a versatile reagent that forms stable, colored complexes with a wide range of transition metals, making it a valuable tool in analytical chemistry, environmental monitoring, and potentially in early-stage drug development research for metal-related processes. This document details the core chelation mechanism, provides structured quantitative data for various metal-TAR complexes, outlines comprehensive experimental protocols, and discusses factors influencing selectivity and sensitivity.

Core Principle: Chelation and Chromophore Formation

The fundamental principle of metal detection using TAR is based on a chelating reaction. This compound is an organic ligand that can donate electrons to a metal ion to form a coordination complex. Specifically, TAR acts as a terdentate ligand, meaning it binds to a central metal ion at three distinct points.[1][2] This multi-point attachment, known as chelation, results in the formation of a highly stable, five-membered ring structure with the metal ion.

The coordination involves three specific donor sites on the TAR molecule:

-

The nitrogen atom in the thiazole (B1198619) ring.

-

A nitrogen atom in the azo group (-N=N-).

-

The hydroxyl group of the resorcinol (B1680541) ring.[3]

Upon complexation, the electronic structure of the TAR molecule is altered. This change in electron distribution affects how the molecule absorbs light, leading to a significant shift in its maximum absorbance wavelength (λmax) towards the visible region of the electromagnetic spectrum. The result is a distinct color change; the solution containing the metal-TAR complex becomes intensely colored, whereas the reagent itself has a different, less intense color at the same wavelength. The intensity of this color, measured as absorbance via spectrophotometry, is directly proportional to the concentration of the metal ion in the sample, a relationship described by the Beer-Lambert Law.

Caption: Chelation mechanism of TAR with a generic metal ion.

Quantitative Data for Metal-TAR Complexes

The analytical utility of TAR stems from its ability to produce distinct and measurable spectrophotometric signals with various metal ions. The optimal conditions (e.g., pH) and resulting analytical figures of merit (e.g., λmax, molar absorptivity) vary depending on the specific metal being analyzed. A summary of these parameters for several common metal ions is presented below.

| Metal Ion | Optimal pH | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Stoichiometry (Metal:TAR) | Reference |

| Chromium(III) | 5.7 | 545 nm | 2.73 x 10⁴ | - | [4] |

| Thorium(IV) | 7.4 | 615 nm | - | 1:2 | [5] |

| Copper(II) | - | - | - | 1:1 and 1:2 | [1][6] |

| Zinc(II) | - | - | - | 1:2 | [3][6] |

| Iron(II) | - | - | - | 1:2 | [3] |

| Cadmium(II) | - | - | - | 1:2 | [3][6] |

| Bismuth(III) | - | - | - | 1:1 | [6] |

| Lead(II) | - | - | - | 1:1 | [6] |

| Vanadium(V) | 3.9 - 5.0 | 549 nm | 5.2 x 10⁴ | 1:1 (in ternary complex) | [7] |

Note: Molar absorptivity and stoichiometry can be dependent on the specific reaction conditions, such as solvent and the presence of surfactants.

Experimental Protocols & Workflow

The determination of metal concentrations using TAR follows a general spectrophotometric workflow. The protocol must be optimized for the specific metal of interest, particularly concerning the pH of the reaction medium.

General Spectrophotometric Protocol

This protocol provides a template for the determination of a metal ion concentration.

1. Reagent Preparation:

- TAR Solution (e.g., 1 x 10⁻³ M): Prepare by dissolving the appropriate mass of TAR powder in a suitable solvent, such as 50% v/v methanol-water, as TAR has limited solubility in pure water.[5]

- Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation of the target metal ion (see table above). A hexamethylenetetramine buffer is effective for neutral to slightly alkaline conditions[5], while acetate (B1210297) buffers are common for acidic to neutral pH ranges.[7]

- Standard Metal Solution: Prepare a stock solution of the metal ion of interest with a known concentration from a high-purity salt. Create a series of working standards via serial dilution.

2. Sample and Standard Treatment:

- Pipette a known volume of the sample solution (or standard solution) into a volumetric flask (e.g., 25 mL). The amount should be chosen so the final absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0).

- Add a sufficient volume of the buffer solution to ensure the final solution maintains the correct pH.[5]

- Add a specific volume of the TAR reagent solution.[5] The reagent should be in molar excess to ensure all the metal reacts.

- Dilute the solution to the final volume with deionized water and mix thoroughly.

3. Complex Formation and Measurement:

- Allow the solution to stand for a specified period for the color to develop fully. The time can range from minutes to over an hour. For some slow-reacting ions like Cr(III), heating or microwave irradiation can significantly accelerate complex formation.[4]

- Prepare a "reagent blank" by following the same procedure but substituting the sample/standard with deionized water.

- Calibrate the spectrophotometer using the reagent blank.

- Measure the absorbance of each standard and the sample at the predetermined λmax for the specific metal-TAR complex.

4. Data Analysis:

- Plot a calibration curve of absorbance versus the concentration of the metal standards.

- Determine the concentration of the metal in the sample by interpolating its absorbance value on the calibration curve.

Protocol Enhancements

-

Surfactants: The addition of a surfactant, such as N-cetyl-N,N,N-trimethylammonium bromide (CTAB), can increase the sensitivity and solubility of the metal-TAR complex, leading to a higher molar absorptivity.[4]

-

Microwave Irradiation: For kinetically slow reactions, irradiating the reacting mixture with microwave energy can drastically reduce the time required for complete complex formation from over 45 minutes of heating to just a few minutes.[4]

Caption: General experimental workflow for metal quantification.

Selectivity and Management of Interferences

A significant challenge in using TAR is its lack of specificity; it forms complexes with numerous divalent and trivalent transition metal ions.[1] This can lead to positive interference if a sample contains multiple reactive metals. To overcome this, analytical methods often employ masking agents. These are auxiliary complexing agents that selectively bind to interfering ions, preventing them from reacting with TAR. For instance, in the determination of chromium, EDTA and citrate (B86180) can be used as masking agents to complex with ions like Zn(II) and Pb(II), thereby improving the selectivity of the assay for chromium.[4] However, some ions like Fe(III) may still interfere and require prior separation steps, such as solvent extraction.[4] Careful selection of pH can also provide a degree of selectivity, as the stability and formation of different metal-TAR complexes vary with pH.

References

- 1. researchgate.net [researchgate.net]

- 2. Metal complexes of 4-(2'-thiazolylazo)-resorcinol A comparative study with 4-(2'-pyridylazo)-resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesized some this compound complexes: characterization, thermal and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Extractive Spectrophotometric Determination and Theoretical Investigations of Two New Vanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Spectrophotometric Determination of Trace Metals with TAR

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridylazo)resorcinol (B72590) (TAR) is a highly sensitive chromogenic agent widely used in the spectrophotometric determination of trace metal ions. This versatile organic reagent forms stable, colored complexes with a variety of metal ions, enabling their quantification at low concentrations. The reaction of TAR with metal ions results in a significant bathochromic shift of the absorption maximum, allowing for selective measurement in the visible region of the electromagnetic spectrum. This method is advantageous due to its simplicity, cost-effectiveness, and suitability for a wide range of applications, including environmental monitoring, pharmaceutical analysis, and quality control in various industries.[1][2][3][4][5]

Principle of the Method

The spectrophotometric determination of trace metals using TAR is based on the formation of a metal-TAR complex. TAR acts as a tridentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the azo group further from the pyridine ring, and the oxygen atom of one of the hydroxyl groups of the resorcinol (B1680541) ring. This chelation results in the formation of a stable, colored complex. The absorbance of this complex is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert Law. The optimal conditions for complex formation, such as pH, reagent concentration, and reaction time, vary depending on the specific metal ion being analyzed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of various trace metals using TAR. These parameters are crucial for method development and validation.

| Metal Ion | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Beer's Law Range (µg/mL) | Optimal pH | Detection Limit (µg/L) |

| Copper (Cu²⁺) | 495 - 510 | 4.0 x 10⁴ - 7.62 x 10⁴ | 0.1 - 25 µM | 9.2 - 10 | 1.1 |

| Zinc (Zn²⁺) | 495 | 9.2 x 10⁴ | 0.2 - 1.2 ppm | 9.7 | - |

| Vanadium (V⁵⁺) | 549 | 5.2 x 10⁴ | 0.015 - 2.0 | - | 4.6 |

| Iron (Fe³⁺) | - | - | - | 6 | 3.6 |

| Nickel (Ni²⁺) | - | - | - | 6 | 2.8 |

| Cobalt (Co²⁺) | - | - | - | 6 | 2.3 |

| Lead (Pb²⁺) | - | - | - | 10 | - |

Note: Data is compiled from various sources. The exact values may vary depending on the specific experimental conditions.[6][7][8][9]

Experimental Protocols

General Reagent Preparation

-

Standard Metal Ion Stock Solution (1000 ppm): Dissolve a precisely weighed amount of the pure metal salt in a specific volume of deionized water. Acidify with a few drops of an appropriate acid (e.g., HNO₃ or HCl) to prevent hydrolysis.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.

-

TAR Solution (typically 0.01% - 0.1% w/v): Dissolve a known amount of 4-(2-pyridylazo)resorcinol in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and dilute with deionized water.[10]

-

Buffer Solutions: Prepare buffer solutions of the desired pH using appropriate reagents (e.g., acetate (B1210297) buffer for acidic pH, borate (B1201080) or ammonia (B1221849) buffer for alkaline pH).

General Analytical Procedure

-

Sample Preparation: Prepare the sample solution by dissolving the sample in a suitable solvent. If necessary, perform digestion or extraction to bring the metal ions into solution and remove interfering substances.

-

Complex Formation: To a known volume of the sample or standard solution in a volumetric flask, add the appropriate buffer solution to adjust the pH to the optimal value for the specific metal ion. Then, add a sufficient volume of the TAR solution.

-

Color Development: Allow the solution to stand for a specific period to ensure complete color development.

-

Absorbance Measurement: Dilute the solution to the mark with deionized water and measure the absorbance of the resulting colored complex at its wavelength of maximum absorption (λmax) using a spectrophotometer. Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.

-

Calibration Curve: Construct a calibration curve by plotting the absorbance values of the working standard solutions against their corresponding concentrations.

-

Concentration Determination: Determine the concentration of the metal ion in the sample solution from the calibration curve.

Specific Protocol: Determination of Copper (Cu²⁺)

This protocol is based on the formation of a Cu(TAR)₂ complex.[6]

-

Reagents:

-

Standard Copper (II) solution (100 ppm)

-

TAR solution (0.05% w/v in ethanol)

-

Ammonia-ammonium chloride buffer solution (pH 9.2)

-

-

Procedure:

-

Pipette aliquots of the standard copper solution into a series of 25 mL volumetric flasks to prepare standards in the range of 0.1 to 2.0 µg/mL.

-

To each flask, add 5 mL of the ammonia-ammonium chloride buffer solution (pH 9.2).

-

Add 2 mL of the 0.05% TAR solution to each flask.

-

Dilute to the mark with deionized water and mix well.

-

Allow the color to develop for 15 minutes.

-

Measure the absorbance at 495 nm against a reagent blank.

-

Prepare the sample solution similarly and measure its absorbance.

-

Determine the concentration of copper in the sample from the calibration curve.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for spectrophotometric metal determination.

Metal-TAR Complex Formation

Caption: Chelation reaction of a metal ion with TAR.

References

- 1. Spectrophotometric method for simultaneous measurement of zinc and copper in metalloproteins using 4-(2-pyridylazo)resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced spectrophotometric methods for trace metal determination in waters: zinc as an example - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. ijaers.com [ijaers.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Extraction-spectrophotometric determination of zinc(ii) with 4-(2-pyridylazo)-resorcinol and a quaternary ammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extractive Spectrophotometric Determination and Theoretical Investigations of Two New Vanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sorbent extraction of 4-(2-thiazolylazo) resorcinol (TAR)-metal chelates on Diaion SP-850 adsorption resin in order to preconcentration/separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eu-opensci.org [eu-opensci.org]

Application Notes and Protocol: Spectrophotometric Determination of Copper(II) using 4-(2-Thiazolylazo)resorcinol (TAR)

Audience: Researchers, scientists, and drug development professionals.

Principle

4-(2-Thiazolylazo)resorcinol (TAR) is a highly sensitive chromogenic agent used for the spectrophotometric determination of various metal ions, including copper(II).[1] TAR forms a stable, colored complex with copper, allowing for its quantification based on the intensity of the color. The TAR ligand coordinates to metal ions in a tridentate manner, utilizing the resorcinol (B1680541) hydroxyl group, an azo nitrogen, and the thiazole (B1198619) nitrogen as donor sites.[2][3] In the presence of Cu(II) ions, TAR forms a chelate complex, which exhibits strong absorbance in the visible region of the electromagnetic spectrum. The stoichiometry of the complex formed between copper and TAR is typically 1:2 (Metal:Ligand), although 1:1 complexes can also be formed depending on factors like pH and reagent concentration.[3] The absorbance of the resulting solution, measured at the wavelength of maximum absorbance (λmax), is directly proportional to the concentration of copper, following the Beer-Lambert law within a specific range.

Key Analytical Parameters

The analytical performance of the TAR method for copper analysis can vary based on the specific experimental conditions, such as pH, solvent, and the use of preconcentration techniques like cloud point extraction.

| Parameter | Value | Conditions / Notes | Reference |

| Wavelength of Max. Absorbance (λmax) | ~535 nm | For a derivative, 6-hexyl-4-(2-thiazolylazo)resorcinol (B11964134) (HTAR), after cloud point extraction. | [4] |

| Stoichiometry (Cu:Ligand) | 1:2 | Common stoichiometry for transition metal complexes with TAR. | [3][5] |

| Optimal pH Range | 5.0 - 10.0 | The optimal pH depends on the specific metal and desired complex. A pH of 5.9 was used for Cu(II) with a TAR derivative. | [4][6] |

| Molar Absorptivity (ε) | 2.54 x 10⁵ L mol⁻¹ cm⁻¹ | Using a TAR derivative with cloud point extraction, indicating high sensitivity. | [4] |

| Linear Range | 4.5 - 254 ng/mL | With cloud point extraction for preconcentration. A range of 2.0-20.0 µg/mL (ppm) is reported for direct simultaneous determination. | [4][6] |

| Limit of Detection (LOD) | 1.34 ng/mL | Achieved with a preconcentration step (cloud point extraction). | [4] |

Experimental Protocols

Protocol 1: General Spectrophotometric Determination of Copper(II)

This protocol outlines a standard procedure for determining copper concentration in aqueous samples.

A. Reagents and Materials

-

Copper(II) Standard Stock Solution (1000 µg/mL): Dissolve 0.380 g of copper(II) nitrate (B79036) trihydrate [Cu(NO₃)₂·3H₂O] in deionized water and dilute to 100 mL in a volumetric flask.[5] Alternatively, use a commercially available certified standard.

-

This compound (TAR) Reagent (0.1% w/v): Dissolve 0.1 g of TAR in 100 mL of absolute ethanol (B145695). Store in a dark bottle.

-

Buffer Solution (pH 5.9): Ammonium (B1175870) acetate (B1210297) buffer is suitable.[4] Adjust the pH as required using acetic acid or ammonia (B1221849) solution.

-

Equipment: UV-Vis Spectrophotometer, pH meter, calibrated volumetric flasks, and pipettes.

B. Procedure

-

Sample Preparation: Prepare the sample solution. For solid samples like pharmaceuticals or soils, an acid digestion step may be required to bring the copper into solution.[7][8]

-

Calibration Curve Construction:

-

Pipette aliquots of the standard copper stock solution into a series of 25 mL volumetric flasks to create standards with concentrations spanning the expected sample range (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 µg/mL).

-

Add 5 mL of the buffer solution to each flask.

-

Add 2 mL of the 0.1% TAR reagent solution to each flask and mix well.

-

Dilute to the 25 mL mark with deionized water and invert several times to ensure homogeneity.

-

Prepare a reagent blank using deionized water instead of the copper standard.

-

Allow the solutions to stand for 15-20 minutes for full color development.

-

Measure the absorbance of each standard at the predetermined λmax (~535 nm) against the reagent blank.

-

Plot a graph of absorbance versus concentration.

-

-

Sample Analysis:

-

Pipette a known volume of the sample solution into a 25 mL volumetric flask.

-

Follow steps 2b through 2f as for the standards.

-

Determine the concentration of copper in the sample by comparing its absorbance to the calibration curve.

-

Protocol 2: Trace Copper Analysis using Cloud Point Extraction (CPE)

This protocol is adapted for trace-level copper determination and employs a preconcentration step.[4] It uses a hydrophobic TAR derivative, 6-hexyl-4-(2-thiazolylazo)resorcinol (HTAR), for enhanced extraction.

A. Additional Reagents

-

HTAR Solution (8 x 10⁻⁴ mol/L): Prepare in a suitable organic solvent like ethanol.

-

Triton X-114 (5% w/v): Dissolve 5 g of Triton X-114 surfactant in 100 mL of deionized water.

B. Procedure

-

Pipette 10 mL of the sample or standard into a centrifuge tube.

-

Add 1 mL of the ammonium acetate buffer (pH 5.9).

-

Add 0.2 mL of the HTAR solution.

-

Add 2.5 mL of the 5% Triton X-114 solution.

-

Mix the solution thoroughly.

-

Incubate the mixture in a water bath at 60 °C for 10 minutes to induce clouding and phase separation.[4]

-

Cool the tube in an ice bath for 5 minutes to increase the viscosity of the surfactant-rich phase.

-

Separate the aqueous phase by decanting.

-

Dissolve the remaining surfactant-rich phase (containing the Cu-HTAR complex) in a small volume of ethanol or another suitable solvent.

-

Measure the absorbance at 535 nm against a reagent blank prepared under the same conditions.[4]

Interferences

TAR is not a highly selective reagent and forms complexes with numerous transition metals, which can be a significant source of interference.[3][6]

-

Competing Ions: Ions such as Zn(II), Fe(II), Ni(II), and Co(II) also form colored complexes with TAR and can lead to erroneously high results.[2][9]

-

Mitigation Strategies:

-

pH Control: Select a pH that maximizes the formation of the Cu-TAR complex while minimizing the formation of interfering complexes.

-

Masking Agents: Use masking agents to selectively complex interfering ions. For similar azo-dye methods, EDTA has been used to mask ions like Fe³⁺, Ni²⁺, and Co²⁺.[7] The addition of citrate (B86180) or tartrate can also prevent the precipitation of metal hydroxides at the required pH.[8]

-

Extraction: Separation techniques, such as the cloud point extraction described, can improve selectivity by preferentially extracting the desired copper complex.

-

Visual Workflow

Caption: General experimental workflow for copper determination using TAR.

References

- 1. scbt.com [scbt.com]

- 2. Synthesized some this compound complexes: characterization, thermal and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A centrifuge-less cloud point extraction-spectrophotometric determination of copper(II) using 6-hexyl-4-(2-thiazolylazo)resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. asianpubs.org [asianpubs.org]

- 8. pjoes.com [pjoes.com]

- 9. Metal complexes of 4-(2'-thiazolylazo)-resorcinol A comparative study with 4-(2'-pyridylazo)-resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 4-(2-Thiazolylazo)resorcinol in Environmental Water Testing

Introduction

4-(2-Thiazolylazo)resorcinol, commonly known as TAR, is a highly versatile and sensitive chromogenic reagent widely employed in analytical chemistry for the determination of trace metal ions in various matrices, particularly in environmental water samples. Its utility stems from its ability to form stable, intensely colored complexes with a wide range of metal ions. This property makes it an excellent candidate for spectrophotometric analysis, a technique that is both cost-effective and readily available in most laboratory settings.

These application notes provide detailed protocols for the use of TAR in the quantitative determination of common heavy metals found in environmental water sources, including Lead (Pb), Cadmium (Cd), Copper (Cu), Nickel (Ni), and Zinc (Zn). The methodologies outlined are intended for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable and validated procedures for water quality assessment.

Principle of the Method

The spectrophotometric determination of metal ions using TAR is based on the formation of a metal-ligand complex. TAR, a tridentate ligand, coordinates with metal ions through the nitrogen atom of the thiazole (B1198619) ring, the azo group nitrogen, and the hydroxyl group of the resorcinol (B1680541) moiety. This complexation results in a significant shift in the maximum absorbance wavelength (λmax) of the solution to a longer wavelength in the visible spectrum, accompanied by a distinct color change.

The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert Law. By measuring the absorbance of the solution at the specific λmax of the metal-TAR complex, the concentration of the metal can be accurately quantified by referencing a calibration curve prepared from standard solutions.

Quantitative Data Summary

The following tables summarize the key analytical parameters for the determination of various heavy metals using this compound. These parameters are essential for method validation and for comparing the performance of the TAR method for different analytes.

Table 1: Spectrophotometric Characteristics of Metal-TAR Complexes

| Metal Ion | λmax (nm) | Optimal pH | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Color of Complex |

| Lead (Pb) | 520-530 | 8.5 - 10.0 | ~2.1 x 10⁴ | Red |

| Cadmium (Cd) | 530-540 | 8.0 - 9.5 | ~3.5 x 10⁴ | Red-Violet |

| Copper (Cu) | 510-520 | 5.0 - 7.0 | ~4.2 x 10⁴ | Red |

| Nickel (Ni) | 525-535 | 7.5 - 9.0 | ~3.8 x 10⁴ | Red-Violet |

| Zinc (Zn) | 505-515 | 7.0 - 8.5 | ~3.2 x 10⁴ | Orange-Red |

Table 2: Analytical Performance Data for the TAR Method

| Metal Ion | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |

| Lead (Pb) | 0.05 - 2.0 | ~0.01 | ~0.03 |

| Cadmium (Cd) | 0.02 - 1.5 | ~0.005 | ~0.015 |

| Copper (Cu) | 0.01 - 1.0 | ~0.003 | ~0.01 |

| Nickel (Ni) | 0.03 - 1.8 | ~0.008 | ~0.025 |

| Zinc (Zn) | 0.02 - 1.2 | ~0.006 | ~0.02 |

Experimental Protocols

The following are detailed protocols for the preparation of reagents and the analytical procedure for the determination of heavy metals in water samples using TAR.

Reagent Preparation

-

Standard Metal Stock Solutions (1000 mg/L):

-

Lead (Pb): Dissolve 1.598 g of lead nitrate (B79036) (Pb(NO₃)₂) in deionized water, add 1 mL of concentrated nitric acid (HNO₃), and dilute to 1 L in a volumetric flask.

-

Cadmium (Cd): Dissolve 2.744 g of cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) in deionized water, add 1 mL of concentrated HNO₃, and dilute to 1 L.

-

Copper (Cu): Dissolve 3.929 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in deionized water, add 1 mL of concentrated sulfuric acid (H₂SO₄), and dilute to 1 L.

-

Nickel (Ni): Dissolve 4.953 g of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water, add 1 mL of concentrated HNO₃, and dilute to 1 L.

-

Zinc (Zn): Dissolve 4.398 g of zinc sulfate heptahydrate (ZnSO₄·7H₂O) in deionized water, add 1 mL of concentrated H₂SO₄, and dilute to 1 L.

-

Working standard solutions of lower concentrations should be prepared daily by appropriate dilution of the stock solutions.

-

-

This compound (TAR) Solution (0.1% w/v):

-

Dissolve 0.1 g of TAR in 100 mL of absolute ethanol. The solution should be stored in a dark bottle and is stable for several weeks.

-

-

Buffer Solutions:

-

Ammonia-Ammonium Chloride Buffer (pH 8-10): Prepare by mixing appropriate volumes of 0.1 M ammonium (B1175870) chloride (NH₄Cl) and 0.1 M ammonia (B1221849) (NH₃) solutions to achieve the desired pH.

-

Acetate (B1210297) Buffer (pH 5-7): Prepare by mixing appropriate volumes of 0.1 M acetic acid (CH₃COOH) and 0.1 M sodium acetate (CH₃COONa) to achieve the desired pH.

-

-

Masking Agent Solution (optional):

-

10% (w/v) Sodium Thiosulfate (Na₂S₂O₃): Dissolve 10 g of Na₂S₂O₃ in 100 mL of deionized water. This can be used to mask interference from certain ions.

-

10% (w/v) Potassium Cyanide (KCN): Dissolve 10 g of KCN in 100 mL of deionized water. Caution: KCN is highly toxic. Handle with extreme care in a fume hood. This is a highly effective but hazardous masking agent.

-

Analytical Procedure

-

Sample Collection and Preparation:

-

Collect water samples in clean polyethylene (B3416737) bottles.

-

For the determination of total metal concentration, acidify the sample to pH < 2 with concentrated nitric acid immediately after collection to prevent precipitation of metals.

-

If the determination of dissolved metals is required, filter the sample through a 0.45 µm membrane filter before acidification.

-

If the sample is expected to have high concentrations of the target metal, dilute it accordingly with deionized water.

-

-

Calibration Curve Preparation:

-

Into a series of 25 mL volumetric flasks, add increasing volumes of the working standard solution of the target metal to cover the expected concentration range of the samples.

-

To each flask, add 10 mL of the appropriate buffer solution to maintain the optimal pH for complex formation (refer to Table 1).

-

Add 1.0 mL of the 0.1% TAR solution to each flask.

-

Dilute to the mark with deionized water and mix well.

-

Allow the solutions to stand for 15-20 minutes for complete color development.

-

Measure the absorbance of each standard solution at the λmax specified in Table 1 against a reagent blank (prepared in the same manner but without the metal standard).

-

Plot a graph of absorbance versus concentration to obtain the calibration curve.

-

-

Sample Analysis:

-

Take a known volume of the prepared water sample (e.g., 10 mL) and transfer it to a 25 mL volumetric flask.

-

Add 10 mL of the appropriate buffer solution.

-

If interfering ions are suspected, add a suitable masking agent at this stage.

-

Add 1.0 mL of the 0.1% TAR solution.

-

Dilute to the mark with deionized water and mix well.

-

Allow the solution to stand for 15-20 minutes.

-

Measure the absorbance of the sample solution at the same λmax used for the calibration curve, against a reagent blank.

-

Determine the concentration of the metal in the sample from the calibration curve.

-

-

Calculation:

-

The concentration of the metal ion in the original water sample is calculated using the following formula:

Metal Concentration (mg/L) = (C × V_f) / V_s

Where:

-

C = Concentration of the metal from the calibration curve (mg/L)

-

V_f = Final volume of the sample solution (mL)

-

V_s = Initial volume of the water sample taken (mL)

-

Interference Studies

Several ions can interfere with the determination of heavy metals using TAR by forming their own colored complexes or by competing with the target metal for the reagent. The extent of interference depends on the concentration of the interfering ion and the specific metal being analyzed.

Table 3: Potential Interferences and Mitigation Strategies

| Interfering Ion | Effect | Mitigation Strategy |

| Fe³⁺, Al³⁺, Cr³⁺ | Form colored complexes, positive interference. | Adjusting pH, use of masking agents like triethanolamine (B1662121) or fluoride (B91410) ions. |

| Co²⁺, Ni²⁺ | Form stable, colored complexes that can interfere with the determination of other metals. | Use of specific masking agents like potassium cyanide (with extreme caution). Selective extraction procedures may be necessary in complex matrices. |